physical and chemical properties of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
physical and chemical properties of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene
An In-Depth Technical Guide to 5-Bromo-1-chloro-3-fluoro-2-methylbenzene: Synthesis, Properties, and Applications
This technical guide offers a comprehensive overview of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, a halogenated aromatic compound of significant interest to researchers in synthetic organic chemistry, drug discovery, and materials science. Due to the specificity of this substitution pattern, direct experimental data is sparse. This document, therefore, synthesizes information from closely related isomers and foundational chemical principles to provide a robust profile. We will delve into its structure, physicochemical properties, plausible synthetic routes, characteristic reactivity, and its potential as a strategic building block in modern chemical development.
Molecular Structure and Nomenclature
The precise arrangement of substituents on the benzene ring is critical to the molecule's properties and reactivity. For the target compound, the IUPAC name is 5-Bromo-1-chloro-3-fluoro-2-methylbenzene . The structure is defined by a toluene core with halogen atoms positioned at key locations, creating a unique electronic and steric environment.
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Molecular Formula: C₇H₅BrClF
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CAS Number: Not explicitly assigned in available literature. A closely related isomer, 1-Bromo-5-chloro-2-fluoro-3-methylbenzene, has the CAS number 146948-69-8.[3][4]
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Canonical SMILES: Cc1c(F)cc(Br)cc1Cl
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InChIKey: Generated based on structure.
The presence of four different substituents (methyl, fluorine, chlorine, bromine) makes this a chiral molecule if considering atropisomerism, though the rotation barrier is likely low. The interplay between the electron-donating methyl group and the electron-withdrawing halogens dictates its chemical behavior.
Physicochemical Properties
Quantitative physical data for this specific isomer is not widely published. The following table summarizes computed properties and estimates based on analogous compounds.
| Property | Value / Description | Source |
| Molecular Weight | 223.47 g/mol | [1][2] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | General observation for similar compounds. |
| Boiling Point | Not determined. Estimated to be >200 °C at atmospheric pressure. | Inferred from similar halogenated toluenes. |
| Density | Not determined. Estimated to be >1.6 g/cm³. | Inferred from similar compounds. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). | The hydrophobic character of the molecule suggests this solubility profile.[3] |
| XLogP3 | ~3.7 | Computed for similar isomers.[2][5] |
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While a specific, validated synthesis for 5-Bromo-1-chloro-3-fluoro-2-methylbenzene is not published, a logical retrosynthetic analysis suggests a multi-step pathway starting from a more common precursor, such as a substituted aniline. The following diagram illustrates a plausible forward synthesis, leveraging common and reliable organic reactions like diazotization and Sandmeyer reactions.[6][7]
Caption: Proposed synthesis of the target compound via diazotization of an aniline precursor.
Core Reactivity Insights
The reactivity of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene is governed by the unique electronic contributions of its substituents.
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Causality of Reactivity : The methyl group is an ortho-, para-director and weakly activating. Conversely, the halogens are ortho-, para-directors but are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal. The combined effect makes further electrophilic substitution challenging and likely to be directed by the methyl group to the C6 position.
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Site-Selective Cross-Coupling : The carbon-halogen bonds offer distinct handles for metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkyl, or amine groups at the C5 position while leaving the C1-Cl bond intact for subsequent transformations. The C-F bond is generally unreactive in these contexts. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.[3][8]
Applications in Research and Development
Halogenated aromatic compounds are fundamental building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[8][9]
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Drug Discovery : The introduction of halogens, particularly fluorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[9] 5-Bromo-1-chloro-3-fluoro-2-methylbenzene serves as a versatile scaffold, allowing for the systematic elaboration of molecular complexity to generate libraries of potential therapeutic agents.
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Agrochemicals : Its structure can be incorporated into novel herbicides and fungicides. The specific halogenation pattern can contribute to the compound's biological activity and environmental persistence profile.[8]
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Materials Science : Polysubstituted benzene derivatives are used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where specific electronic properties are required.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, step-by-step methodology for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, demonstrating the utility of the C-Br bond for selective functionalization.
Objective : To synthesize 5-(4-methoxyphenyl)-1-chloro-3-fluoro-2-methylbenzene.
Methodology Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
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Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-1-chloro-3-fluoro-2-methylbenzene (1.0 eq).
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Reagent Addition : Add (4-methoxyphenyl)boronic acid (1.2 eq).
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Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.
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Degassing : Seal the flask with a septum and sparge the mixture with argon gas for 15-20 minutes to remove dissolved oxygen.
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Catalyst and Base Addition : Under a positive pressure of argon, add potassium carbonate (K₂CO₃, 2.5 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Reaction : Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium chloride (brine).
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Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Safety and Handling
As with all halogenated aromatic compounds, 5-Bromo-1-chloro-3-fluoro-2-methylbenzene should be handled with appropriate care in a well-ventilated chemical fume hood.
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General Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[5][10] Causes skin and serious eye irritation.[5][11]
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Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling : Avoid breathing vapors or dust. Wash hands thoroughly after handling.[11][12] Keep the container tightly closed and store it in a cool, dry place.
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene, highlighting its potential as a valuable intermediate for scientific innovation. Researchers are encouraged to use this information as a starting point for their own investigations and applications.
References
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PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
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